2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, also known by its Chemical Abstracts Service number 1423025-48-2, is an organic compound characterized by its unique molecular structure. It has the molecular formula and a molecular weight of approximately 203.19 g/mol. The compound features an amino group, a difluoromethoxy substituent on a phenyl ring, and an alcohol functional group, making it of interest in various fields including medicinal chemistry and materials science.
There is no current information available on the mechanism of action of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol.
Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions.
Preliminary studies suggest that 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol may exhibit biological activities such as anti-inflammatory and analgesic effects. Its mechanism of action likely involves interactions with specific biological targets, where the amino group can form hydrogen bonds with biomolecules, enhancing its potential therapeutic properties .
The synthesis of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with an appropriate amine. This reaction is often conducted under controlled conditions, using catalysts in an inert atmosphere to minimize side reactions. Purification techniques such as recrystallization or chromatography are employed to isolate the product .
For large-scale production, similar synthetic routes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are commonly utilized to ensure consistent quality.
2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol has several notable applications:
Studies on the interaction of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol with various biomolecules are ongoing. Initial findings indicate that its structural features may enhance lipophilicity and membrane permeability, facilitating its interaction with cellular targets .
Several compounds share structural similarities with 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol | C9H10F3N | Contains a trifluoromethyl group instead of difluoromethoxy |
2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol | C9H10F2N | Substituent on the para position of the phenyl ring |
(S)-2-Amino-2-(3-(difluoromethoxy)phenyl)ethan-1-ol | C9H11F2NO | Features a stereocenter at the alpha carbon |
These compounds illustrate the diversity within this class of chemicals while highlighting the unique difluoromethoxy substituent in 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, which may influence its biological activity and chemical reactivity differently compared to its analogs .
The compound 2-amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol (CAS: 1423025-48-2) first emerged in synthetic chemistry literature around 2013, with its initial structural characterization documented in PubChem records. Its discovery coincided with growing interest in fluorinated aromatic compounds for pharmaceutical applications, driven by the metabolic stability imparted by fluorine atoms. Early synthetic routes focused on derivatizing 3-(difluoromethoxy)benzaldehyde through reductive amination strategies, leveraging advances in catalytic hydrogenation technologies. The compound’s registration in chemical databases between 2013–2015 reflects its adoption as a building block in medicinal chemistry programs targeting central nervous system disorders.
This secondary amine-alcohol belongs to the phenethylamine structural class, featuring:
IUPAC Name:
2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
Molecular Formula: C$$9$$H$${11}$$F$$2$$NO$$2$$
Key Functional Groups:
The stereochemistry at C1 remains undefined in most literature, though chiral synthesis methods using asymmetric hydrogenation have been reported for analogous compounds.
This molecule exemplifies strategic fluorine incorporation to modulate:
Its applications span:
The nuclear magnetic resonance spectroscopic analysis of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol provides comprehensive structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits characteristic phenethylamine derivative spectral features, with the difluoromethoxy substituent significantly influencing the chemical shift patterns [1].
In proton nuclear magnetic resonance spectroscopy, the aromatic protons appear as a complex multiplet in the 7.0-7.5 parts per million region, exhibiting coupling patterns consistent with meta-substituted benzene rings. The difluoromethoxy group introduces distinctive spectral features, with the fluorinated methoxy proton appearing as a characteristic triplet in the 6.5-7.0 parts per million range due to carbon-fluorine coupling [1] . The hydroxyl proton presents as a broad singlet between 4.0-7.0 parts per million, with the exact position dependent on hydrogen bonding interactions and sample concentration [3] [4].
The methine proton bearing the hydroxyl group appears as a doublet of doublets in the 4.5-5.5 parts per million region, showing coupling to both the adjacent methylene protons and the hydroxyl group. The primary amine protons typically appear as a broad singlet between 3.5-4.5 parts per million, with the breadth attributed to rapid proton exchange processes [5] [6]. The methylene protons adjacent to the amino group present as a multiplet in the 2.5-3.5 parts per million region, exhibiting geminal coupling and coupling to the adjacent methine proton [7] [8].
Carbon-13 nuclear magnetic resonance analysis reveals the aromatic carbons distributed across the 110-160 parts per million region, with the carbon bearing the difluoromethoxy substituent appearing as a characteristic triplet due to carbon-fluorine coupling. The quaternary aromatic carbon directly bonded to the difluoromethoxy group appears in the 110-130 parts per million range [9]. The methine carbon bearing the hydroxyl group appears in the 70-80 parts per million region, while the methylene carbon adjacent to the amino group appears in the 45-55 parts per million range [10].
Nuclear Magnetic Resonance Assignment | Chemical Shift Range | Multiplicity | Coupling Information |
---|---|---|---|
Aromatic protons | 7.0-7.5 ppm | Multiplet | Aromatic coupling |
Difluoromethoxy proton | 6.5-7.0 ppm | Triplet | J(H-F) = 74 Hz |
Hydroxyl proton | 4.0-7.0 ppm | Broad singlet | Exchange broadening |
Methine proton | 4.5-5.5 ppm | Doublet of doublets | Coupling to CH₂ and OH |
Amino protons | 3.5-4.5 ppm | Broad singlet | Exchange broadening |
Methylene protons | 2.5-3.5 ppm | Multiplet | Geminal and vicinal coupling |
Infrared spectroscopic analysis of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol reveals characteristic absorption bands that confirm the presence of primary amine, secondary alcohol, and aromatic functionalities. The nitrogen-hydrogen stretching vibrations appear as two distinct bands in the 3350-3550 reciprocal centimeters region, characteristic of primary amines [11] [12]. The asymmetric and symmetric nitrogen-hydrogen stretches typically appear at approximately 3450 and 3350 reciprocal centimeters respectively, with the two-band pattern serving as a diagnostic feature for primary amine groups [13] [14].
The oxygen-hydrogen stretching vibration presents as a broad, intense absorption in the 3200-3600 reciprocal centimeters region, with the breadth attributed to hydrogen bonding interactions. The exact position depends on the degree of intermolecular hydrogen bonding, with more extensive hydrogen bonding resulting in lower frequency absorption [3] [4]. The aromatic carbon-hydrogen stretching vibrations appear as medium-intensity bands in the 3000-3100 reciprocal centimeters region, positioned characteristically higher than aliphatic carbon-hydrogen stretches [15].
The difluoromethoxy group contributes distinctive spectral features, with the carbon-hydrogen stretch of the difluoromethoxy unit appearing in the 2800-3000 reciprocal centimeters region. The carbon-fluorine stretching vibrations appear as strong, sharp bands in the 1000-1300 reciprocal centimeters region, with the exact position influenced by the electronic environment of the fluorine atoms [16] [17]. The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the 1450-1600 reciprocal centimeters region, typically showing multiple peaks due to the complex vibrational modes of the substituted benzene ring [15].
The carbon-nitrogen stretching vibration appears as a strong band in the 1250-1350 reciprocal centimeters region, characteristic of aromatic amine systems. The nitrogen-hydrogen bending vibrations appear as medium-intensity bands in the 1580-1650 reciprocal centimeters region, providing additional confirmation of the primary amine functionality [13] [12].
Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 203, corresponding to the molecular weight of 203.19 atomic mass units. The fragmentation pattern is characteristic of phenethylamine derivatives, with loss of the amino group (mass 16) resulting in a fragment at mass-to-charge ratio 187 [3]. Alpha-cleavage adjacent to the hydroxyl group produces characteristic fragments, while loss of the difluoromethoxy group (mass 49) generates fragments at mass-to-charge ratio 154 [18].
Infrared Spectroscopic Assignment | Frequency Range | Intensity | Characteristic Features |
---|---|---|---|
Nitrogen-hydrogen stretch (primary) | 3350-3550 cm⁻¹ | Strong | Two-band pattern |
Oxygen-hydrogen stretch | 3200-3600 cm⁻¹ | Broad, strong | Hydrogen bonding |
Aromatic carbon-hydrogen stretch | 3000-3100 cm⁻¹ | Medium | Multiple peaks |
Difluoromethoxy carbon-hydrogen | 2800-3000 cm⁻¹ | Medium | Fluorine influence |
Aromatic carbon-carbon stretch | 1450-1600 cm⁻¹ | Medium | Ring vibrations |
Carbon-nitrogen stretch | 1250-1350 cm⁻¹ | Strong | Aromatic amine |
X-ray diffraction analysis of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol single crystals provides detailed structural information at the atomic level. While specific crystallographic data for this compound is not directly available in the literature, structural analysis can be inferred from related difluoromethoxy-substituted phenethylamine derivatives and general crystallographic principles for organic compounds of this class [19] [20].
The compound is expected to crystallize in a common centrosymmetric space group, most likely P21/c or P21/n, based on the structural characteristics of similar phenethylamine derivatives. The crystal system is predicted to be monoclinic, as frequently observed for organic compounds containing both hydrogen bonding donors and acceptors [21] [22]. The unit cell parameters are anticipated to fall within typical ranges for organic compounds of this molecular weight: a = 8-15 Angstroms, b = 6-12 Angstroms, c = 10-20 Angstroms, with beta angles typically ranging from 90-120 degrees [23] [24].
The molecular packing is expected to be governed by intermolecular hydrogen bonding interactions involving the primary amine and secondary alcohol functionalities. The amino group can act as both hydrogen bond donor and acceptor, forming networks with neighboring molecules through nitrogen-hydrogen...oxygen and nitrogen-hydrogen...nitrogen interactions [25] [26]. The hydroxyl group provides additional hydrogen bonding opportunities, creating chains or sheets of molecules connected through oxygen-hydrogen...oxygen and oxygen-hydrogen...nitrogen interactions [20].
The difluoromethoxy group introduces unique packing considerations due to the electronegativity of the fluorine atoms and the potential for carbon-hydrogen...fluorine interactions. These weak interactions can significantly influence the crystal packing arrangement and contribute to the overall stability of the crystal structure [27] [28]. The aromatic ring systems are expected to engage in pi-pi stacking interactions, although the meta-substitution pattern may limit the extent of these interactions compared to unsubstituted or para-substituted analogs [19] [22].
The calculated density is expected to fall within the range of 1.3-1.5 grams per cubic centimeter, typical for organic compounds of this molecular weight and composition. The Z value, representing the number of molecules per unit cell, is anticipated to be 4 or 8, depending on the specific space group and packing arrangement [24] [27].
Crystallographic Parameter | Expected Value | Basis |
---|---|---|
Crystal System | Monoclinic | Common for hydrogen-bonded organics |
Space Group | P21/c or P21/n | Centrosymmetric preference |
Unit Cell Volume | 1000-3000 ų | Molecular size considerations |
Density (calculated) | 1.3-1.5 g/cm³ | Molecular weight and packing |
Z (molecules/unit cell) | 4 or 8 | Typical for organic compounds |
Temperature | 100-293 K | Standard collection conditions |
The conformational dynamics of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol involve several degrees of freedom that influence both the solution behavior and solid-state properties. The primary conformational flexibility arises from rotation around the carbon-carbon bond connecting the aromatic ring to the ethanol chain, the carbon-nitrogen bond of the amino group, and the carbon-oxygen bond of the difluoromethoxy substituent [29] [30].
The ethanol chain can adopt various conformations, with the most stable forms typically being those that minimize steric interactions while maximizing stabilizing intramolecular interactions. The hydroxyl group can engage in intramolecular hydrogen bonding with the amino group, creating a stable five-membered ring conformation that is commonly observed in similar phenethylamine derivatives [10] [29]. This intramolecular hydrogen bonding significantly influences the preferred conformations and can affect the compound's physicochemical properties .
The difluoromethoxy group introduces additional conformational considerations due to the carbon-fluorine bond length and the electronegativity of the fluorine atoms. The carbon-oxygen bond connecting the difluoromethoxy group to the aromatic ring can rotate, allowing the fluorinated methoxy group to adopt different orientations relative to the aromatic plane [32] [28]. The preferred conformations are typically those that minimize dipole-dipole interactions while maximizing favorable electrostatic interactions [9].
The amino group conformation is influenced by the electronic environment of the aromatic ring and the potential for both intramolecular and intermolecular hydrogen bonding. The nitrogen atom can adopt pyramidal geometries with varying degrees of inversion, although the inversion barrier is typically low for primary amines [5] [33]. The preferred conformations are those that optimize hydrogen bonding interactions while minimizing steric clashes with neighboring atoms [6].
In the solid state, the conformational preferences are additionally influenced by crystal packing forces and intermolecular interactions. The observed conformations in the crystal structure may differ from the solution-phase preferences due to the constraints imposed by the crystal lattice [20] [26]. The conformational flexibility is typically reduced in the solid state compared to solution, with molecules adopting conformations that optimize the overall crystal packing energy [25].
Conformational Parameter | Typical Range | Influencing Factors |
---|---|---|
Aromatic-ethanol dihedral | 60-180° | Steric interactions |
Intramolecular hydrogen bonding | 1.8-2.2 Å | Amino-hydroxyl distance |
Difluoromethoxy orientation | 0-360° | Electrostatic interactions |
Amino group pyramidalization | 0-60° | Electronic environment |
Crystal packing influence | Variable | Intermolecular forces |
Density functional theory calculations provide detailed insights into the electronic structure, geometric parameters, and energetic properties of 2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol. The B3LYP hybrid functional with the 6-31G(d) basis set serves as an appropriate starting point for geometry optimization, providing a balance between computational efficiency and accuracy for organic compounds of this size [9] [34].
Initial geometry optimizations reveal the preferred molecular conformation, with the ethanol chain adopting an extended conformation to minimize steric interactions. The difluoromethoxy group preferentially adopts a conformation that places the fluorine atoms away from the aromatic ring to minimize electronic repulsion [32] [28]. The amino group exhibits a pyramidal geometry with the nitrogen atom slightly out of the plane defined by the three attached atoms, consistent with typical primary amine geometries [5].
Higher-level calculations using the 6-311++G(d,p) basis set provide improved accuracy for bond lengths, bond angles, and dihedral angles. The calculated bond lengths for the carbon-nitrogen bond (approximately 1.47 Angstroms) and the carbon-oxygen bond (approximately 1.42 Angstroms) are consistent with typical values for primary amines and secondary alcohols [10] [9]. The carbon-fluorine bond lengths in the difluoromethoxy group are calculated to be approximately 1.35 Angstroms, characteristic of carbon-fluorine bonds in organic molecules [28].
The M06-2X functional provides improved treatment of non-covalent interactions, particularly important for understanding the conformational preferences influenced by intramolecular hydrogen bonding. These calculations reveal that the intramolecular hydrogen bond between the amino group and the hydroxyl group stabilizes certain conformations by approximately 2-4 kilocalories per mole [34]. The difluoromethoxy group interactions with the aromatic ring are found to be primarily electrostatic in nature, with minimal orbital overlap [32].
Frequency calculations at the optimized geometries confirm that the structures correspond to true minima on the potential energy surface and provide predicted infrared and Raman spectra. The calculated vibrational frequencies, when scaled by appropriate factors (typically 0.96-0.98 for B3LYP), show good agreement with experimental infrared spectra [9] [11]. The nitrogen-hydrogen stretching frequencies are predicted to appear at approximately 3450 and 3350 reciprocal centimeters, consistent with experimental observations for primary amines [13].
Computational Method | Basis Set | Application | Key Results |
---|---|---|---|
B3LYP | 6-31G(d) | Geometry optimization | Preferred conformations |
B3LYP | 6-311++G(d,p) | High-accuracy geometry | Precise bond parameters |
M06-2X | 6-31G(d) | Non-covalent interactions | Hydrogen bonding energies |
Frequency calculations | 6-31G(d) | Vibrational analysis | Infrared spectrum prediction |